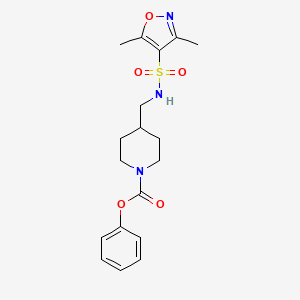

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

phenyl 4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-13-17(14(2)26-20-13)27(23,24)19-12-15-8-10-21(11-9-15)18(22)25-16-6-4-3-5-7-16/h3-7,15,19H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWYFMPSFTUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine-1-carboxylate core, followed by the introduction of the isoxazole and sulfonamide groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or isoxazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

科学的研究の応用

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the isoxazole moiety may interact with cellular receptors or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional analogs include noncompetitive NMDA receptor antagonists such as ifenprodil, SL 82.0715, CPP, and MK-801. Below is a detailed comparison based on receptor affinity, mechanism, and in vitro/in vivo efficacy (Table 1).

Table 1: Comparative Analysis of NMDA Receptor Antagonists

Mechanistic Distinctions

- Noncompetitive vs. Competitive Antagonism: Ifenprodil and SL 82.0715 act as noncompetitive antagonists, partially displacing NMDA receptor ligands like [³H]CPP and [³H]TCP in a noncompetitive manner . In contrast, competitive antagonists (e.g., CPP) bind directly to the glutamate recognition site. The target compound’s dimethylisoxazole sulfonamido group may facilitate allosteric modulation akin to ifenprodil.

- Subtype Selectivity : Ifenprodil exhibits selectivity for NMDA receptors containing GluN2B subunits, a trait linked to its piperidine and aryl substituents. The target compound’s phenyl carbamate may alter subunit preference or bioavailability.

Efficacy and Potency

- In Vitro Activity : Ifenprodil demonstrates superior potency to SL 82.0715 in cyclic GMP inhibition (IC50 = 0.4 µM vs. 10 µM) and NMDA-evoked acetylcholine release (IC50 = 1.6 µM vs. 6.6 µM) . This suggests that substituents on the piperidine ring (e.g., chlorophenyl vs. fluorophenyl) critically modulate receptor interaction.

- In Vivo Performance : SL 82.0715 shows higher potency than ifenprodil in blocking striatal dopamine release (ID50 = 0.3 mg/kg vs. 0.9 mg/kg) , highlighting the impact of fluorophenyl groups on blood-brain barrier penetration.

Structural-Activity Relationships (SAR)

- Piperidine Core : Essential for NMDA receptor binding; modifications (e.g., carbamate vs. benzyl alcohol in ifenprodil) alter metabolic stability.

- Sulfonamido Groups : The dimethylisoxazole sulfonamido group in the target compound may enhance hydrogen bonding or hydrophobic interactions compared to ifenprodil’s simpler benzyl alcohol.

- Aryl Substituents : Chlorophenyl/fluorophenyl groups in ifenprodil derivatives improve lipophilicity and receptor affinity. The target compound’s phenyl carbamate could confer resistance to enzymatic degradation.

Research Implications and Gaps

While ifenprodil derivatives have demonstrated anti-ischemic and neuroprotective effects in preclinical models , the pharmacological profile of phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate remains speculative. Future studies should prioritize:

Receptor Binding Assays : Quantify affinity for GluN2B-containing NMDA receptors.

In Vivo Efficacy Models : Test neuroprotection in ischemia or excitotoxicity models.

Metabolic Stability : Compare pharmacokinetics to ifenprodil using LC-MS/MS.

生物活性

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis and Structure

The synthesis of Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfonamide and isoxazole moieties. The structural formula can be represented as follows:

This compound features a piperidine ring linked to a sulfonamide group derived from 3,5-dimethylisoxazole, which enhances its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds related to 3,5-dimethylisoxazole derivatives. These compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate has shown promise in anticancer applications. Its derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy . The compound's ability to modulate signaling pathways involved in cell growth and apoptosis is under investigation.

Case Studies

- Antibacterial Screening : A series of synthesized compounds, including those with the 3,5-dimethylisoxazole structure, were tested for antibacterial activity using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : In vitro studies have demonstrated that compounds similar to Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate can induce apoptosis in cancer cells. For instance, one study found that these compounds reduced cell viability in human cancer cell lines by over 50% at specific concentrations .

Research Findings

| Activity | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity observed |

| Anticancer | Various human cancer cell lines | Over 50% reduction in viability |

| Enzyme Inhibition | Acetylcholinesterase | Strong inhibitory activity noted |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate, and how do they influence experimental design?

- Methodological Answer : Key properties include:

- LogP : -0.20 (indicating moderate hydrophilicity; impacts solubility and membrane permeability) .

- Acid dissociation constant (pKa) : 3.79 (suggests ionization at physiological pH, affecting bioavailability) .

- Melting Point : 217–219°C (critical for handling during solid-phase synthesis or crystallization) .

- Polar Surface Area (PSA) : 100.71 Ų (predicts blood-brain barrier penetration) .

- Table :

| Property | Value | Source |

|---|---|---|

| LogP | -0.20 | |

| pKa | 3.79 | |

| Melting Point | 217–219°C | |

| PSA | 100.71 Ų |

- Experimental Implications : Low LogD (-3.47 at pH 7.4) suggests poor lipid solubility, necessitating solubilizing agents (e.g., DMSO) for in vitro assays .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and bond lengths, as demonstrated in structural analogs (e.g., diphenylmethanol derivatives) .

- HPLC with Buffered Mobile Phases : For purity assessment. Example: Sodium acetate/1-octanesulfonate buffer (pH 4.6) paired with methanol (65:35) ensures peak resolution .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 288.078 for [M+H]⁺) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Labeled as IRRITANT ; use PPE (gloves, goggles) and work in a fume hood .

- Avoid inhalation of powders; store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LogP values (e.g., -0.20 vs. 0.34) for this compound?

- Methodological Answer :

- Source-Specific Variability : Differences arise from computational models (e.g., atom-based vs. fragment-based calculations) .

- Experimental Validation : Perform shake-flask experiments at pH 5.5 and 7.4 to measure partition coefficients between octanol/water. Compare with computational predictions .

- Contextual Adjustments : Consider ionization states (pKa 3.79) when interpreting LogP/LogD discrepancies at varying pH .

Q. What strategies can improve the solubility of this compound for in vivo studies, given its low LogD?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Formulation Optimization : Use cyclodextrins or lipid-based nanoemulsions to encapsulate the compound .

- Buffer Compatibility Testing : Assess stability in ammonium acetate (pH 6.5) or sodium acetate (pH 4.6) buffers to identify compatible solvents .

Q. How does the sulfonamido-methyl-piperidine moiety influence bioactivity, and what structural analogs have been explored?

- Methodological Answer :

- Role of Sulfonamide Group : Enhances binding to serine proteases or kinases via hydrogen bonding, as seen in isoxazole-sulfonamide inhibitors .

- Analog Studies :

- Diphenylmethanol Derivatives : Demonstrated improved steric bulk for target engagement .

- Hydrochloride Salts : Increased solubility without altering core pharmacophore activity .

- SAR Insights : Methyl groups on the isoxazole ring reduce metabolic oxidation, extending half-life .

Q. What chromatographic methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- Mobile Phase : Methanol/buffer (65:35) with 1-octanesulfonate ion-pairing agent improves retention on C18 columns .

- Detection : UV absorption at 254 nm (aromatic π→π* transitions) or tandem MS for enhanced specificity .

- Validation Parameters : Include linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (>90%) using spiked plasma samples .

Q. How can multi-step synthesis of this compound be optimized for higher yields?

- Methodological Answer :

- Key Steps from Literature :

Sulfonylation : React 3,5-dimethylisoxazole-4-sulfonyl chloride with piperidine intermediates under N₂ to prevent hydrolysis .

Carboxylation : Use tert-butyl carbamate protection to avoid side reactions at the piperidine nitrogen .

- Yield Optimization :

- Temperature Control : Maintain ≤0°C during sulfonamide coupling to suppress dimerization .

- Catalysis : Employ Pd/C for hydrogenolysis of protecting groups (e.g., tert-butyl) with >85% efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data (e.g., 217–219°C vs. unspecified in other sources)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform thermal analysis to confirm decomposition vs. melting events.

- Crystallinity Impact : Recrystallize the compound from ethanol/water (1:1) to assess purity-driven variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。